molecular formula C12H15N3 B12438574 3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine

3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B12438574
M. Wt: 201.27 g/mol
InChI Key: OKQFIMMLUXGOSK-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazol-5-amine
  • 3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine
  • 3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-ol

Uniqueness

3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-(2,5-dimethylphenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-8-4-5-9(2)10(6-8)11-7-12(13)15(3)14-11/h4-7H,13H2,1-3H3

InChI Key

OKQFIMMLUXGOSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=C2)N)C

Origin of Product

United States

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